TAAR5 Agonist Activity: Quantitative Comparison with Endogenous Ligands and In-Class Aminotetrazoles
This compound was evaluated as an agonist at mouse TAAR5 expressed in HEK293 cells using a cAMP accumulation BRET assay. The measured EC50 exceeded 10,000 nM [1], placing it in the very weak agonist range. For context, the endogenous TAAR5 full agonist trimethylamine (TMA) activates hTAAR5 with an EC50 of approximately 1,000–3,000 nM in comparable cAMP assays [2]. This compound is therefore at least 3- to 10-fold less potent than the endogenous ligand at TAAR5. However, among synthetic aminotetrazole-containing ligands screened against TAAR5, even weak measurable agonism distinguishes this scaffold from purely inactive tetrazole derivatives, providing a starting point for optimization.
| Evidence Dimension | TAAR5 agonist potency (EC50, cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 >10,000 nM (mouse TAAR5, HEK293, BRET assay) |
| Comparator Or Baseline | Trimethylamine (TMA): EC50 ~1,000–3,000 nM (human TAAR5, comparable cAMP assay) |
| Quantified Difference | Target compound at least ~3- to 10-fold less potent than TMA |
| Conditions | Mouse TAAR5 expressed in HEK293 cells; cAMP accumulation measured by BRET assay after 20 min incubation |
Why This Matters
For researchers screening TAAR5 modulators, this compound provides a characterized synthetic scaffold with measurable—albeit weak—agonist activity, serving as a reference point for structure–activity relationship expansion, unlike completely inactive tetrazole analogs.
- [1] BindingDB. BDBM50378363 (CHEMBL574656). Agonist activity at mouse TAAR5 expressed in HEK293 cells assessed as cAMP accumulation after 20 mins by BRET assay. EC50 >1.00E+4 nM. View Source
- [2] Wallrabenstein I, Kuklan J, Weber L, et al. Human trace amine-associated receptor TAAR5 can be activated by trimethylamine. PLoS ONE. 2013;8(2):e54950. Trimethylamine as full hTAAR5 agonist with EC50 in low micromolar range. View Source
